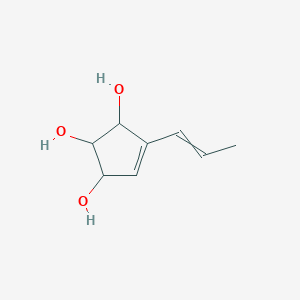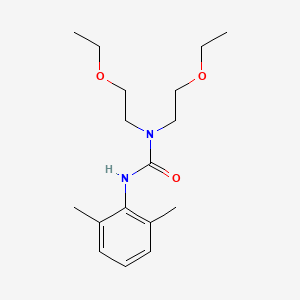
N'-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea is an organic compound with the molecular formula C₁₃H₂₀N₂O₂ It is a derivative of urea, featuring a phenyl group substituted with two methyl groups and two ethoxyethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea typically involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-ethoxyethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted urea compounds.
Scientific Research Applications
N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-N-(2-ethoxyethyl)formamide: Similar structure but with a formamide group instead of a urea group.
N-(2,6-Dimethylphenyl)-N-(2-ethoxyethyl)acetamide: Contains an acetamide group instead of a urea group.
Uniqueness
N’-(2,6-Dimethylphenyl)-N,N-bis(2-ethoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62593-74-2 |
|---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)-1,1-bis(2-ethoxyethyl)urea |
InChI |
InChI=1S/C17H28N2O3/c1-5-21-12-10-19(11-13-22-6-2)17(20)18-16-14(3)8-7-9-15(16)4/h7-9H,5-6,10-13H2,1-4H3,(H,18,20) |
InChI Key |
CIJXAWAATFHGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(CCOCC)C(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



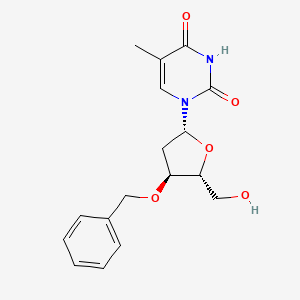
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
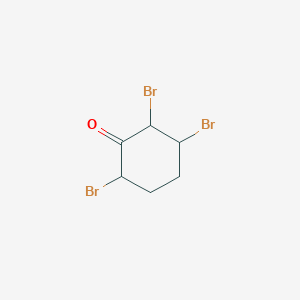
![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
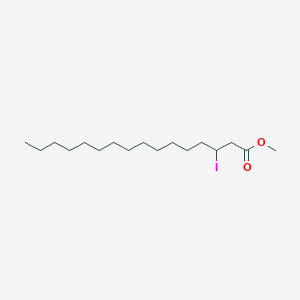
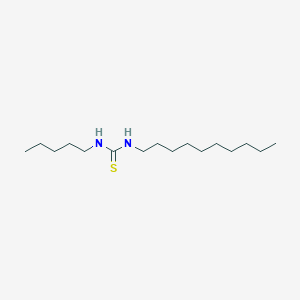
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)
![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
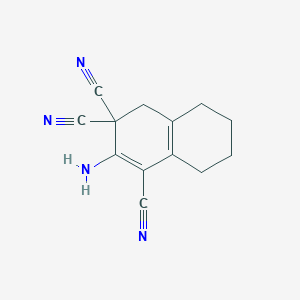
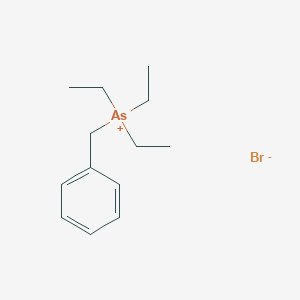

![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
